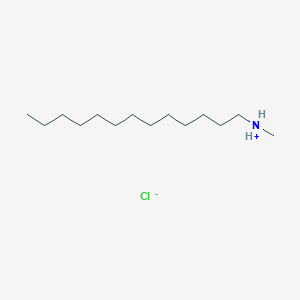
Tridecyl methyl ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecyl methyl ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt cell membranes, making it an effective antimicrobial agent . This compound features a positively charged nitrogen atom bonded to three tridecyl groups and one methyl group, with a chloride ion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions: Tridecyl methyl ammonium chloride can be synthesized through the quaternization of tridecylamine with methyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:
Tridecylamine+Methyl chloride→Tridecyl methyl ammonium chloride
The reaction is exothermic and requires careful control of temperature and pressure to ensure complete conversion and high yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where tridecylamine and methyl chloride are continuously fed into the system. The reaction mixture is maintained at a controlled temperature and pressure, and the product is purified through distillation and recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions: Tridecyl methyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase-transfer catalysis, where it facilitates the transfer of reactants between immiscible phases.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halide ions. The reaction conditions typically include an aqueous or organic solvent and mild temperatures.
Phase-Transfer Catalysis: this compound acts as a catalyst in reactions involving organic and aqueous phases. Common reagents include alkyl halides and aqueous bases.
Major Products:
Substitution Reactions: The major products are typically the substituted ammonium salts.
Phase-Transfer Catalysis: The products depend on the specific reactants used but often include organic compounds with improved yields and selectivity.
科学的研究の応用
Tridecyl methyl ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Industry: It serves as a detergent, emulsifier, and antistatic agent in various industrial processes.
作用機序
The primary mechanism of action of tridecyl methyl ammonium chloride is the disruption of cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and other microorganisms .
類似化合物との比較
- Dodecyltrimethylammonium chloride
- Tetradodecylammonium chloride
- Methyltrioctylammonium chloride
Comparison: Tridecyl methyl ammonium chloride is unique due to its longer alkyl chains, which enhance its hydrophobic interactions and make it more effective as a surfactant and antimicrobial agent compared to compounds with shorter alkyl chains .
特性
分子式 |
C14H32ClN |
|---|---|
分子量 |
249.86 g/mol |
IUPAC名 |
methyl(tridecyl)azanium;chloride |
InChI |
InChI=1S/C14H31N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2;/h15H,3-14H2,1-2H3;1H |
InChIキー |
YQRNTVUSJHYLNZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC[NH2+]C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


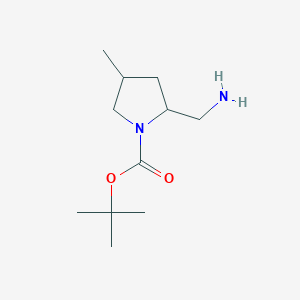
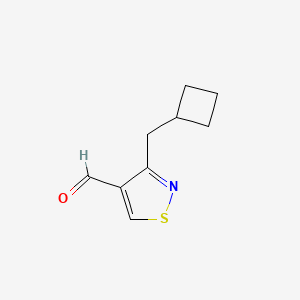
![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)
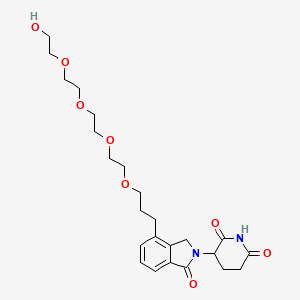
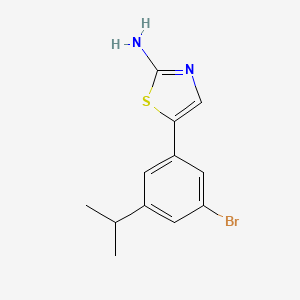
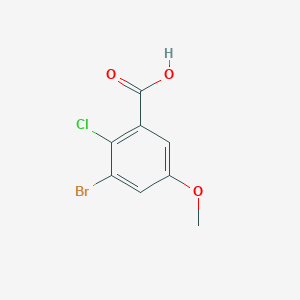
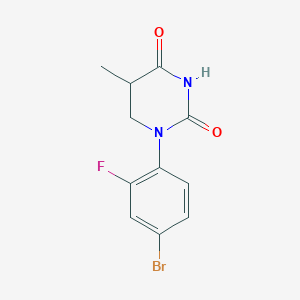
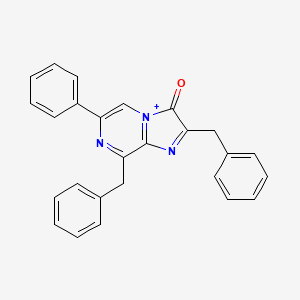
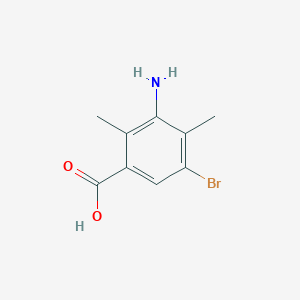
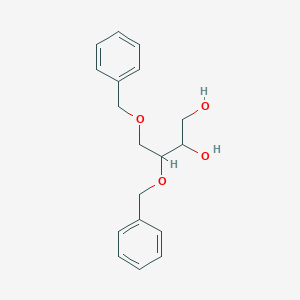
![2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B14779425.png)
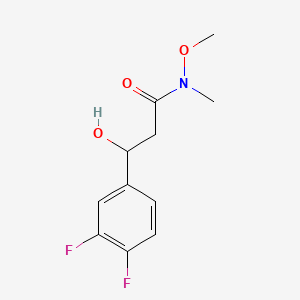
![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)
